4-(Propoxymethyl)piperidin-2-one
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Overview
Description
4-(Propoxymethyl)piperidin-2-one is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role as synthetic intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propoxymethyl)piperidin-2-one can be achieved through several methods. One common approach involves the cyclization of amino alcohols using thionyl chloride (SOCl2), which simplifies the process by avoiding the need for classical N-protection and O-activation sequences . Another method involves the use of ammonium acetate in multicomponent reactions to prepare various substituted piperidines .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance efficiency and yield. For example, the use of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow reaction can produce enantioenriched piperidines in good yields .
Chemical Reactions Analysis
Types of Reactions
4-(Propoxymethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to lactams using oxidizing agents like sodium chlorite.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions where the piperidine nitrogen can be functionalized with different substituents.
Common Reagents and Conditions
Oxidizing Agents: Sodium chlorite, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, rhodium complexes.
Major Products
The major products formed from these reactions include various substituted piperidines, lactams, and amines, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
4-(Propoxymethyl)piperidin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Propoxymethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives can inhibit enzymes like tubulin polymerization, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways depend on the specific substituents and functional groups present on the piperidine ring .
Comparison with Similar Compounds
Similar Compounds
Evodiamine: A piperidine alkaloid with antiproliferative effects on various cancer types.
Matrine: Another piperidine alkaloid with significant biological activities.
Uniqueness
4-(Propoxymethyl)piperidin-2-one is unique due to its specific propoxymethyl substituent, which imparts distinct chemical and biological properties compared to other piperidine derivatives. This uniqueness makes it a valuable compound for developing new pharmaceuticals and industrial chemicals .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
4-(propoxymethyl)piperidin-2-one |
InChI |
InChI=1S/C9H17NO2/c1-2-5-12-7-8-3-4-10-9(11)6-8/h8H,2-7H2,1H3,(H,10,11) |
InChI Key |
NNMQBSBAXKQXEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1CCNC(=O)C1 |
Origin of Product |
United States |
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